2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2)11(15)13-8-5-4-7(10(14)16-3)6-9(8)17-12/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDBCNLPUFJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155474 | |
| Record name | Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179950-70-0 | |
| Record name | Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179950-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dihydro-2,2-dimethyl-3-oxo-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The foundational method involves cyclization of 2-amino-4-methoxycarbonylphenol with dimethyl-substituted carbonyl precursors. Shridhar et al. demonstrated that refluxing 2-aminophenol derivatives with chloroacetyl chloride in methylisobutylketone (MIBK) yields 1,4-benzoxazin-3-ones. Adapting this protocol, the target compound is synthesized via:
- Esterification : Introduction of the methoxycarbonyl group using methyl chloroformate.
- Cyclization : Reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form the oxazine ring.
Key Conditions :
Reduction of Nitro Ethers
Nitro ether intermediates, such as 2-nitro-4-methoxycarbonylphenyl ethers, are reduced to amines using Fe/AcOH or Zn/NH4Cl. Subsequent cyclization with dimethylmalonyl chloride furnishes the target compound:
$$
\text{2-Nitro-4-methoxycarbonylphenyl ether} \xrightarrow{\text{Fe/AcOH}} \text{2-Amino-4-methoxycarbonylphenyl ether} \xrightarrow{\text{Dimethylmalonyl chloride}} \text{Target Compound}
$$
Optimization Note : Zn/NH4Cl increases amine purity to >90%, reducing byproduct formation.
Modern Catalytic Methods
Acid-Catalyzed Cyclocondensation
Trifluoromethanesulfonic acid (TfOH) enables efficient cyclocondensation of phenolic precursors with aldimines. A scalable protocol from Organic Process Research & Development involves:
- Reagents : Phenol derivatives, aldimines (1:1 molar ratio), TfOH (20 mol%).
- Conditions : 0–5°C → room temperature, 18–24 hours.
- Workup : NaHCO3 quench, ethyl acetate extraction.
- Yield : 83% at 500 g scale.
Table 1: Acid-Catalyzed Cyclocondensation Performance
| Precursor | Catalyst Loading | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Amino-4-MeO2CPhOH | 20 mol% TfOH | 19 | 83 | 97 |
| 2-Nitro-4-MeO2CPhOH | 15 mol% TfOH | 24 | 78 | 95 |
Transition Metal-Catalyzed Reactions
Palladium-catalyzed Buchwald-Hartwig amination introduces aryl groups at the 4-position of benzoxazines. For the target compound, N-arylation is achieved using:
- Catalyst : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Solvent : 1,4-Dioxane
- Temperature : 100°C
- Yield : 50–60%.
Industrial-Scale Production Techniques
Continuous Flow Processes
A Chinese patent (CN104356084A) outlines a continuous flow method for benzoxazines:
Solvent and Catalyst Optimization
Industrial protocols prioritize 2-methyltetrahydrofuran (2-MeTHF) over dichloromethane (DCM) for sustainability. Catalyst recycling reduces costs by 30%.
Comparative Analysis of Methodologies
Table 2: Method Comparison for Academic vs. Industrial Synthesis
| Parameter | Academic (Cyclization) | Industrial (Flow Process) |
|---|---|---|
| Scale | 1–100 g | 100–500 kg |
| Yield | 60–75% | 80–85% |
| Solvent Toxicity | Moderate (MIBK) | Low (2-MeTHF) |
| Catalyst Cost | $50/g (Pd) | $10/kg (TfOH) |
Experimental Procedures and Optimization
Large-Scale Cyclocondensation (Adapted from)
- Charge 510 g (1.42 mol) of phenolic precursor, 166 g (1.56 mol) benzaldehyde, and 30 g (0.142 mol) aldimine into a reactor.
- Add 42.6 g (0.284 mol) TfOH at 0–5°C.
- Warm to room temperature, stir for 19 hours.
- Quench with NaHCO3, extract with 2-MeTHF, and crystallize in methanol.
- Output : 524 g (83% yield) of target compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, known for its unique structure featuring oxygen and nitrogen atoms in a ring. It has a molecular weight of 235.24 g/mol and the molecular formula .
Scientific Research Applications
This compound serves as a building block in synthesizing complex molecules and materials. Its derivatives are candidates for drug development and biochemical studies due to their potential biological activity. It is also used in the production of polymers and advanced materials with specific properties.
Biological Activities
The biological activity of this compound stems from its ability to interact with biological targets such as enzymes or receptors, potentially binding to active sites on proteins or nucleic acids, which leads to alterations in their function. Benzoxazine derivatives can interact with serotonin receptors, which are crucial in various physiological processes.
Derivatives of 3,4-dihydro-benzoxazines possess a range of biological activities:
- Antimicrobial Activity Several studies have reported that benzoxazine derivatives exhibit antimicrobial properties against bacteria and fungi. Modifications to the benzoxazine structure have been linked to enhanced antifungal activity.
- Anticancer Properties Some derivatives demonstrate cytotoxic effects against cancer cell lines. The introduction of specific substituents can significantly enhance their anticancer activity by inducing apoptosis in malignant cells.
- Anti-inflammatory Effects Certain compounds within this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Additional Information
- IUPAC Name: methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
- CAS No: 179950-70-0
- Molecular Formula:
- Molecular Weight: 235.24 g/mol
Mechanism of Action
The mechanism by which 2,2-dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 7-methoxycarbonyl group in the target compound deactivates the aromatic ring, contrasting with electron-donating groups (e.g., methoxy in 4b) that enhance electrophilic substitution .
Reactivity and Functionalization
Electrophilic Substitution
- Target Compound : The 7-methoxycarbonyl group directs electrophiles (e.g., formyl, halogen) to the 6-position due to its electron-withdrawing nature. However, regioselectivity can vary; for example, Rieche formylation of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine yielded 6-formyl derivatives in 40% yield .
- Comparisons :
- Bromination of ethyl 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7a) with NBS under radical conditions failed, suggesting steric hindrance from the benzyl group limits reactivity .
- In contrast, halogenation at the 6-position (e.g., 7b, 7c) proceeds efficiently when the benzyl group is present, indicating substituent-dependent reactivity .
Biological Activity
2,2-Dimethyl-7-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. The unique structure of benzoxazines contributes to their reactivity and biological properties, making them valuable in various fields.
The molecular formula of this compound is , with a molecular weight of 235.24 g/mol. The compound features a benzoxazine ring that can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity and potential modifications for enhanced efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors. The mechanism may involve binding to active sites on proteins or nucleic acids, leading to alterations in their function. For instance, studies suggest that derivatives of benzoxazines can exhibit significant interactions with serotonin receptors, which are crucial in various physiological processes .
Biological Activities
Research indicates that derivatives of 3,4-dihydro-benzoxazines possess a range of biological activities:
- Antimicrobial Activity : Several studies have reported that benzoxazine derivatives exhibit antimicrobial properties against bacteria and fungi. For example, modifications to the benzoxazine structure have been linked to enhanced antifungal activity .
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines. The introduction of specific substituents can significantly enhance their anticancer activity by inducing apoptosis in malignant cells .
- Anti-inflammatory Effects : Certain compounds within this class have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
Case Studies
- Serotonin Receptor Antagonism : A study investigated the antagonistic effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on the serotonin 5HT3 receptor. The findings revealed that specific modifications at the 2-position of the benzoxazine ring significantly increased binding affinity and antagonistic activity .
- Antifungal Activity : Research on oxo-derivatives of benzoxazines indicated that these compounds could effectively inhibit fungal growth. The study highlighted the structure-activity relationship (SAR) that underpins their efficacy against various fungal strains .
Data Table: Biological Activities of Benzoxazine Derivatives
| Biological Activity | Compound Type | Mechanism |
|---|---|---|
| Antimicrobial | Benzoxazine | Inhibition of cell wall synthesis |
| Anticancer | Oxo-Derivative | Induction of apoptosis |
| Anti-inflammatory | Substituted Benzoxazine | Inhibition of cytokine production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
